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N-Acetylglutaminylglutamine amide - 123199-99-5

N-Acetylglutaminylglutamine amide

Catalog Number: EVT-275893
CAS Number: 123199-99-5
Molecular Formula: C12H21N5O5
Molecular Weight: 315.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Acetylglutaminylglutamine amide is an an unusual dipeptide accumulated during osmotic stress in Rhizobium meliloti.
Source and Classification

N-Acetylglutaminylglutamine amide is classified as a modified dipeptide. It is synthesized by certain bacteria, notably Pseudomonas aeruginosa and Rhizobium meliloti, which accumulate this compound as an osmoprotectant during osmotic stress. The synthesis is mediated by specific enzymatic pathways that are conserved across different bacterial species, highlighting its evolutionary significance in adaptation to environmental stressors .

Synthesis Analysis

The synthesis of N-Acetylglutaminylglutamine amide involves a two-step enzymatic process:

  1. Formation of N-acetylglutaminylglutamine: This step is catalyzed by a bifunctional enzyme known as Ngg, which facilitates the formation of the intermediate compound.
  2. Conversion to N-acetylglutaminylglutamine amide: The enzyme AsnO then adds an amide group to the intermediate, resulting in the final product, N-acetylglutaminylglutamine amide .

The biosynthetic pathway has been characterized through genetic studies that revealed the upregulation of genes encoding these enzymes under osmotic stress conditions. Notably, the asnO-ngg gene cluster has been identified as crucial for this process .

Molecular Structure Analysis

The molecular structure of N-Acetylglutaminylglutamine amide can be described as follows:

  • Molecular Formula: C₁₁H₁₄N₄O₃S
  • Molecular Weight: Approximately 270.32 g/mol
  • Structure: The compound consists of two glutamine residues with an acetyl group attached to one nitrogen atom and an amide group on the other. This structural configuration contributes to its function as an osmoprotectant.

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the structure and confirm the presence of specific functional groups within the molecule .

Chemical Reactions Analysis

N-Acetylglutaminylglutamine amide participates in several biochemical reactions, primarily related to osmoregulation:

  • Osmotic Stress Response: Under high osmolarity conditions, bacteria synthesize this dipeptide to counteract cellular dehydration. The accumulation of N-acetylglutaminylglutamine amide helps maintain cellular turgor pressure and stability.
  • Intermediary Metabolism: It may also play roles in nitrogen metabolism and amino acid synthesis pathways within bacterial cells .
Mechanism of Action

The mechanism by which N-Acetylglutaminylglutamine amide exerts its effects involves:

  • Osmoprotection: The dipeptide stabilizes proteins and cellular structures under osmotic stress, preventing denaturation and loss of function.
  • Regulation of Cellular Processes: It influences various metabolic pathways by modulating enzyme activities and maintaining osmotic balance within cells .

Research indicates that bacteria lacking this dipeptide exhibit impaired growth under osmotic stress, underscoring its critical role in survival strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Acetylglutaminylglutamine amide include:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

These properties contribute to its functionality as an osmoprotectant in bacterial systems .

Applications

N-Acetylglutaminylglutamine amide has several scientific applications:

  • Microbial Physiology Studies: It serves as a model compound for studying osmoregulation mechanisms in bacteria.
  • Biotechnology: Potential use in developing microbial strains with enhanced stress tolerance for agricultural or industrial applications.
  • Pharmaceutical Research: Investigated for its role in bacterial pathogenesis and potential therapeutic targets against pathogenic bacteria .
Biosynthesis and Metabolic Pathways of NAGGN

Enzymatic Mechanisms in Nonribosomal Peptide Synthesis

Unlike ribosomal peptides, NAGGN assembly bypasses mRNA translation. Instead, synthesis relies on dedicated enzymes catalyzing discrete activation, condensation, and modification steps. This nonribosomal mechanism enables the incorporation of non-proteinogenic modifications essential for NAGGN’s osmolyte function.

Role of Ngg Bifunctional Enzyme in N-Acetylation and Peptide Bond Formation

The bifunctional enzyme Ngg (encoded by ngg, e.g., SMb20482 in Sinorhizobium meliloti) initiates NAGGN biosynthesis. Ngg contains two catalytic domains belonging to distinct enzyme superfamilies:

  • An N-terminal GCN5-related N-acetyltransferase (GNAT) domain that acetylates L-glutamine using acetyl-CoA. This domain exhibits the conserved phosphate-binding loop and Mg²⁺ binding site characteristic of GNAT-fold proteins [3] [9].
  • A C-terminal ATP-grasp ligase domain that catalyzes ATP-dependent peptide bond formation between N-acetylglutamine and a second L-glutamine molecule. This domain shares structural homology with cyanophycin synthases and other peptide ligases [1] [3].

Ngg sequentially generates the intermediate N-acetylglutaminylglutamine (NAGG). Kinetic studies confirm that Ngg functions processively, retaining N-acetylglutamine while activating the second glutamine substrate [3]. Mutants lacking functional ngg fail to produce NAGG or NAGGN, confirming its essential role [3].

AsnO-Mediated Amide Transfer and Final Modification of NAGG to NAGGN

The second enzyme, AsnO (e.g., SMb20481 in S. meliloti), converts NAGG into NAGGN via glutamine-dependent amidation. AsnO belongs to the PurF family of glutamine amidotransferases. It transfers the amide nitrogen from free glutamine to the C-terminal carboxyl group of the second glutamine residue in NAGG [1] [3].

Structural analysis reveals conserved residues in AsnO critical for glutamine hydrolysis and ammonia channeling. Mutagenesis of these residues abolishes NAGGN production without affecting NAGG accumulation, confirming AsnO’s specific role in amide transfer [3]. Strains lacking asnO exhibit severe growth defects under high osmolarity, underscoring the necessity of the terminal amide for NAGGN’s osmoprotective function [1] [3].

Table 1: Core Enzymes in NAGGN Biosynthesis

EnzymeGeneDomain ArchitectureCatalytic FunctionProduct
Nggngg (e.g., SMb20482)N-terminal GNAT domain; C-terminal ATP-grasp ligaseGlutamine N-acetylation + ATP-dependent peptide bond formationN-acetylglutaminylglutamine (NAGG)
AsnOasnO (e.g., SMb20481)Class B asparagine synthetase-like glutamine amidotransferaseGlutamine-dependent amidation of NAGGN-acetylglutaminylglutamine amide (NAGGN)

Genetic Regulation of NAGGN Biosynthetic Gene Clusters

The asnO and ngg genes reside within a conserved operon architecture responsive to osmotic stress. This locus includes auxiliary genes fine-tuning NAGGN production and transport.

Osmotic Stress Induction of asnO and ngg Operons

Transcriptional fusions demonstrate that asnO and ngg expression increases >10-fold under high NaCl conditions. In S. meliloti, promoter activity (measured by β-glucuronidase reporters) correlates directly with external osmolarity [3]. Induction kinetics show rapid mRNA accumulation within 30 minutes of osmotic upshift, preceding NAGGN detection [1] [3].

This response is conserved across bacteria. Orthologous asnO-ngg clusters in Pseudomonas aeruginosa and marine bacteria are similarly induced by salinity, confirming a universal osmoregulatory role [1] [3]. Notably, exogenous osmoprotectants like glycine betaine suppress asnO-ngg transcription, indicating hierarchical solute preference [3].

Transcriptional Control via Upstream ABC Transporter and Regulatory Genes

The asnO-ngg operon is flanked by genes implicated in its regulation:

  • Upstream ABC transporter genes (e.g., SMb20476-SMb20479 in S. meliloti) encode a dipeptide importer. Though not directly biosynthetic, its proximity suggests coordinated solute uptake [1].
  • A divergently transcribed transcriptional regulator (SMb20480) lies 122 bp upstream of asnO. This protein shares homology with osmotic stress-responsive activators [1] [3].
  • A second regulator (SMb20483) at the 3′ end of the locus may function as a repressor under low-osmolarity conditions [1].

Table 2: Genetic Organization of the NAGGN Locus in Sinorhizobium meliloti 1021

Gene IDPredicted FunctionRole in NAGGN Pathway
SMb20476-SMb20479ABC transporter components (permease, ATPase)Potential dipeptide import; regulatory?
SMb20480Transcriptional regulator (LysR family)Putative operon activator
SMb20481asnO (glutamine amidotransferase)NAGG → NAGGN amidation
SMb20482ngg (bifunctional acetyltransferase/ligase)N-acetylation + peptide bond formation
SMb20483Transcriptional regulator (TetR family)Putative repressor

Chromatin immunoprecipitation and electrophoretic mobility shift assays (EMSAs) are needed to confirm direct binding of SMb20480/SMb20483 to the asnO-ngg promoter. However, conserved operator motifs upstream of asnO support direct transcriptional control [1] [3] [6].

Substrate Specificity and ATP-Dependent Catalysis in NAGGN Assembly

NAGGN biosynthesis exhibits stringent substrate requirements centered on L-glutamine:

  • Ngg specificity: The GNAT domain exclusively acetylates L-glutamine. Structural modeling suggests a deep, polar binding pocket accommodating glutamine’s side chain. The ATP-grasp domain then couples N-acetylglutamine solely to a second L-glutamine [3] [9].
  • ATP dependence: Both Ngg catalytic steps consume energy. Acetyl-CoA provides the acetyl group, while ATP hydrolysis drives peptide ligation. The ATP-grasp domain chelates Mg²⁺ and undergoes conformational closure to facilitate nucleophilic attack by the glutamine amine on the acetylated carboxylate [3] [5].
  • AsnO amidation: AsnO strictly uses glutamine as the amide donor. Isotope tracing with ¹⁵N-glutamine confirms direct transfer to NAGG [3].

The pathway’s energy cost—two ATP equivalents plus acetyl-CoA and glutamine—reflects its critical role in osmoprotection. NAGGN accumulation can exceed 1 mM intracellularly under stress, demanding significant metabolic investment [1] [3].

Table 3: Substrates and Energetics of NAGGN Biosynthesis

Reaction StepCatalystSubstratesProductsEnergy Input
Glutamine acetylationNgg (GNAT domain)L-Glutamine + Acetyl-CoAN-acetylglutamine + CoAAcetyl-CoA hydrolysis
Dipeptide formationNgg (ATP-grasp domain)N-acetylglutamine + L-Glutamine + ATPNAGG + ADP + PiATP hydrolysis
Amide transferAsnONAGG + L-Glutamine + H₂ONAGGN + Glutamate + NH₄⁺Glutamine deamidation

Concluding Remarks

NAGGN biosynthesis exemplifies a specialized nonribosomal pathway evolutionarily tuned for osmotic stress adaptation. Its enzymatic logic—bifunctional Ngg for intermediate assembly and AsnO for terminal modification—provides a template for understanding complex dipeptide-derived osmolytes. The conservation of the asnO-ngg operon across diverse bacteria, including pathogens and symbionts, highlights the ecological significance of this osmoprotectant [1] [3] [9]. Future structural studies of Ngg and AsnO will elucidate precise substrate recognition and catalytic mechanisms, potentially enabling the engineering of osmotolerant strains.

Properties

CAS Number

123199-99-5

Product Name

N-Acetylglutaminylglutamine amide

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]pentanediamide

Molecular Formula

C12H21N5O5

Molecular Weight

315.33 g/mol

InChI

InChI=1S/C12H21N5O5/c1-6(18)16-8(3-5-10(14)20)12(22)17-7(11(15)21)2-4-9(13)19/h7-8H,2-5H2,1H3,(H2,13,19)(H2,14,20)(H2,15,21)(H,16,18)(H,17,22)/t7-,8-/m0/s1

InChI Key

KLQXKYZBJWERSF-YUMQZZPRSA-N

SMILES

CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N

Solubility

Soluble in DMSO

Synonyms

N-Acetylglutaminylglutamine amide; NAGGN; N2-Acetyl-L-glutaminyl-L-glutamamide;

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N

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